molecular formula C₂₇H₃₀O₃ B1146255 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate CAS No. 690996-25-9

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate

Cat. No.: B1146255
CAS No.: 690996-25-9
M. Wt: 402.53
InChI Key:
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Description

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is a synthetic organic compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a benzyloxy group attached to the estra-1,3,5(10),15-tetraen-17-yl acetate backbone

Mechanism of Action

Target of Action

The primary target of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate, a protected estetrol , is the nuclear estrogen receptor . This receptor plays a crucial role in mediating the effects of estrogens, which are essential hormones for sexual development and reproductive function.

Mode of Action

This compound acts as a selective nuclear estrogen receptor modulator It binds to the estrogen receptor, modulating its activity

Result of Action

Given its role as a selective nuclear estrogen receptor modulator , it likely influences processes related to sexual development and reproductive function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group to the estra-1,3,5(10),15-tetraen-17-yl acetate backbone. This can be achieved through a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the steroid backbone under basic conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 17th position. This is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Large-Scale Benzyloxy Group Formation: Utilizing industrial reactors and optimized reaction conditions to introduce the benzyloxy group efficiently.

    Efficient Acetylation: Employing continuous flow reactors for the acetylation step to enhance reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl alcohol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced analogs with modified hydrogenation states.

    Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying estrogen receptor interactions.

    Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Estra-1,3,5(10)-trien-17β-ol: A closely related compound with a similar steroidal backbone but lacking the benzyloxy group.

    Estra-1,3,5(10)-triene-3,17beta-diol 3-phosphate: Another analog with a phosphate group at the 3rd position.

Uniqueness

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to estrogen receptors and alters its metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNSBVRDAJVLAM-SEFGFODJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747535
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690996-25-9
Record name (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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